molecular formula C13H14INO B2802375 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1023528-61-1

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No. B2802375
CAS RN: 1023528-61-1
M. Wt: 327.165
InChI Key: BQZFGXYTGFLBCG-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-Iodophenol and 2-Amino-3-(2-iodophenyl)propanoic acid . 2-Iodophenol is an aromatic organic compound with the formula IC6H4OH . 2-Amino-3-(2-iodophenyl)propanoic acid is a compound with the formula C9H10INO2 .


Synthesis Analysis

While specific synthesis methods for “3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one” are not available, there are general methods for synthesizing compounds with similar structures. For instance, isothiocyanates can be synthesized from amines under aqueous conditions . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, 2-Iodophenol is a pale yellow solid that melts near room temperature .

Scientific Research Applications

Chemistry and Reactivity of Heterocyclic Compounds

Research on heterocyclic compounds, including those with iodophenyl groups, amino groups, and cyclohexenone structures, often focuses on their potential in medicinal chemistry, such as their roles in the synthesis of pharmacologically active molecules. For instance, compounds with heterocyclic frameworks are crucial in developing drugs with various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown that modifications to the heterocyclic core can significantly affect a compound's biological activity and pharmacokinetics (Simović et al., 2019).

Synthesis and Transformation of Functionalized Compounds

Research on the synthesis and transformation of functionalized β-amino acid derivatives demonstrates the versatility of cyclohexenone derivatives in synthetic chemistry. These compounds serve as building blocks for generating a wide array of molecular entities, highlighting the importance of cyclohexenone structures in drug research and development. Metathesis reactions, in particular, have been utilized to access various cyclic and acyclic β-amino acids, showcasing the utility of cyclohexenone and similar compounds in the synthesis of biologically relevant molecules (Kiss et al., 2018).

Catalytic Oxidation and Chemical Transformations

Studies on the catalytic oxidation of cyclohexene illustrate the chemical reactivity of compounds with cyclohexenone structures, providing insights into selective oxidation reactions that can yield various functionalized products. These reactions are crucial for synthesizing intermediates used in the chemical and pharmaceutical industries, demonstrating the broader relevance of cyclohexenone derivatives in industrial applications (Cao et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. For example, 2-Iodophenol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFGXYTGFLBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one

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